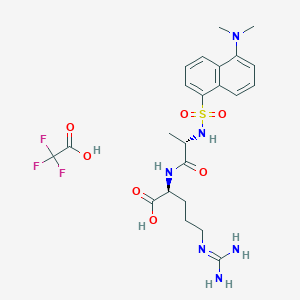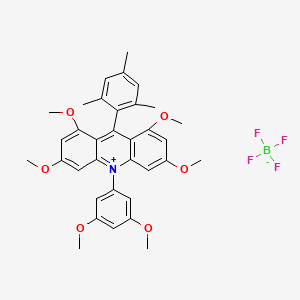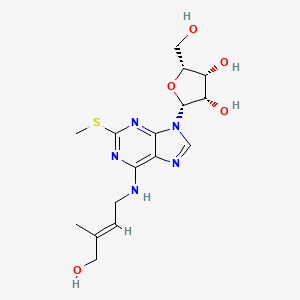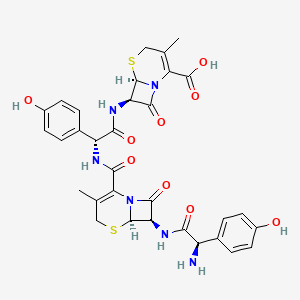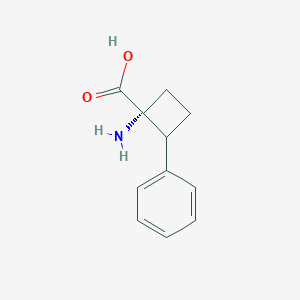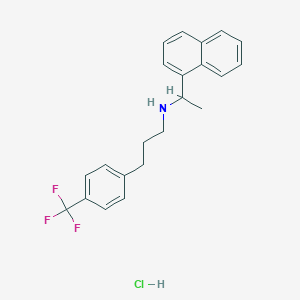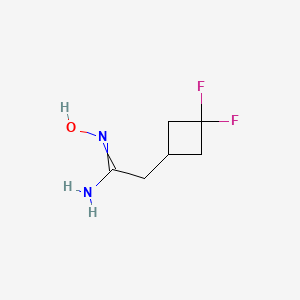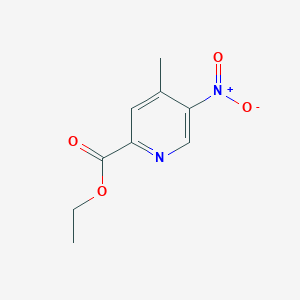
Ethyl 4-methyl-5-nitropicolinate
Descripción general
Descripción
Ethyl 4-methyl-5-nitropicolinate (EMNP) is a synthetic compound that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. EMNP is one of the most widely studied nitropicolinates, a family of compounds that contain a nitro group and a carboxylic acid group. EMNP has been used in numerous studies due to its unique properties, such as its stability, solubility, and reactivity.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of pyrrole derivatives. Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .
- Results or Outcomes: The structure-activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
Synthesis of Thiazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of thiazole derivatives. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
- Results or Outcomes: Thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Synthesis of Indole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of indole derivatives. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds. The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Synthesis of Indole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-methyl-5-nitropicolinate is used in the synthesis of indole derivatives. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds. The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Direcciones Futuras
The future directions of Ethyl 4-methyl-5-nitropicolinate could involve its continued use in the synthesis of various nitrogen-containing heterocycles. Its potential applications in other areas of research or industry would likely depend on further studies and developments in related fields.
Relevant Papers While specific papers on Ethyl 4-methyl-5-nitropicolinate were not found in the search results, there are papers on related topics such as the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . These papers could potentially provide more insight into the properties and applications of Ethyl 4-methyl-5-nitropicolinate and similar compounds.
Propiedades
IUPAC Name |
ethyl 4-methyl-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHWIVMKQWHMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-5-nitropicolinate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

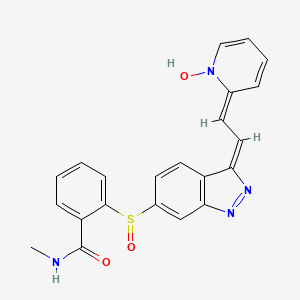
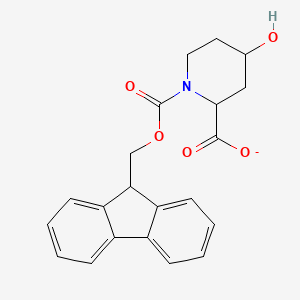
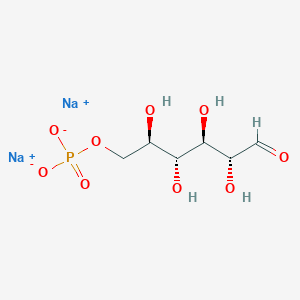
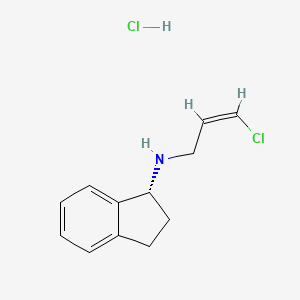
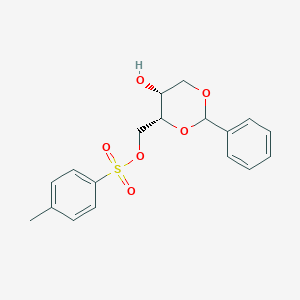
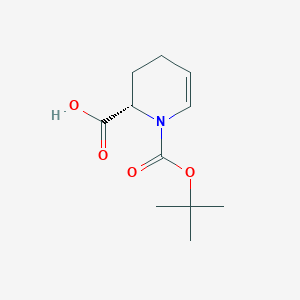
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
